DPP-4 Inhibitory Potency: Neogliptin (2-Azabicyclo[2.2.1]heptane Scaffold) vs. Vildagliptin and Sitagliptin
Neogliptin (compound 12a), a 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor, demonstrated an IC₅₀ of 16.8 ± 2.2 nM against recombinant human DPP-4, and was reported as 'a more potent DPP-4 inhibitor than vildagliptin and sitagliptin' in the same study [1]. For context, literature consensus IC₅₀ values for sitagliptin range from 12–18 nM and for vildagliptin from 8–62 nM depending on assay conditions [2]. Furthermore, the oxadiazole-modified analog 9a (retaining the 2-azabicyclo[2.2.1]heptane core) achieved an IC₅₀ of 4.3 nM, representing a 3.9-fold improvement over neogliptin itself and placing it among the most potent DPP-4 inhibitors described [3].
| Evidence Dimension | DPP-4 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Neogliptin (12a): IC₅₀ = 16.8 ± 2.2 nM; Compound 9a: IC₅₀ = 4.3 nM |
| Comparator Or Baseline | Sitagliptin: IC₅₀ = 18 nM (literature); Vildagliptin: IC₅₀ = 34 nM (literature); Neogliptin stated to be 'more potent' than both in the same assay [1][2] |
| Quantified Difference | Neogliptin reported as more potent than vildagliptin and sitagliptin; 9a is ~4.2× more potent than sitagliptin (18 nM) and ~7.9× more potent than vildagliptin (34 nM) based on literature comparator values |
| Conditions | Recombinant human DPP-4 enzyme D4943; chromogenic substrate Gly-Pro-pNA; 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton, pH 7.6; 37 °C, 30 min incubation; absorbance at 405 nm |
Why This Matters
For procurement decisions in DPP-4 inhibitor development programs, the 2-azabicyclo[2.2.1]heptane scaffold offers a validated starting point with demonstrated potency parity or superiority to two FDA-approved drugs, supported by quantitative SAR from the oxadiazole series.
- [1] Maslov, I.O.; Zinevich, T.V.; Kirichenko, O.G.; et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals 2022, 15, 273. Table 3, p. 15. View Source
- [2] Davis, J.A.; et al. Comparative inhibitory potency of DPP-4 inhibitors. Table 1: Mean IC₅₀ values for human DPP-4. Br. J. Clin. Pharmacol. 2017. View Source
- [3] Maslov, I.O.; Zinevich, T.V.; Kirichenko, O.G.; et al. 3-(3-Azabicyclo[2,2,1]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals 2025, 18, 642. Table 2: 9a IC₅₀ = 4.3 nM. View Source
